molecular formula C20H22ClNO2 B1676118 (-)-MDO-NPA HCl CAS No. 81264-57-5

(-)-MDO-NPA HCl

Cat. No.: B1676118
CAS No.: 81264-57-5
M. Wt: 307.4 g/mol
InChI Key: QRTFNNCNSYALRJ-NTISSMGPSA-N
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Description

(-)-MDO-NPA HCl is a chemical compound known for its unique properties and applications in various scientific fields It is a hydrochloride salt form of a specific enantiomer of MDO-NPA, which is a derivative of naphthylphenylamine

Scientific Research Applications

(-)-MDO-NPA HCl has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a chiral building block.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-MDO-NPA HCl typically involves several steps, starting from commercially available precursors. The process often includes:

    Formation of the naphthylphenylamine core: This step involves the reaction of naphthalene with phenylamine under specific conditions to form the core structure.

    Introduction of the MDO group: The methylenedioxy (MDO) group is introduced through a series of reactions, often involving the use of reagents like methylene chloride and a base.

    Resolution of enantiomers: The resulting mixture is then subjected to chiral resolution techniques to isolate the desired (-)-enantiomer.

    Formation of the hydrochloride salt: Finally, the (-)-MDO-NPA is reacted with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(-)-MDO-NPA HCl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Produces naphthoquinone derivatives.

    Reduction: Yields reduced amine derivatives.

    Substitution: Forms substituted naphthylphenylamine derivatives.

Mechanism of Action

The mechanism of action of (-)-MDO-NPA HCl involves its interaction with specific molecular targets, such as receptors or enzymes. It is known to modulate the activity of certain neurotransmitter systems, which is why it is of interest in neuropharmacology. The compound’s effects are mediated through pathways involving receptor binding and subsequent intracellular signaling cascades.

Comparison with Similar Compounds

(-)-MDO-NPA HCl can be compared with other similar compounds, such as:

    (-)-NPA HCl: Lacks the MDO group, resulting in different pharmacological properties.

    (+)-MDO-NPA HCl: The enantiomer with opposite chirality, which may have different biological activities.

    MDO-Phenylamine derivatives: Compounds with similar structures but different substituents on the aromatic ring.

The uniqueness of this compound lies in its specific enantiomeric form and the presence of the MDO group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(12R)-13-propyl-4,6-dioxa-13-azapentacyclo[10.7.1.02,10.03,7.016,20]icosa-1(19),2(10),3(7),8,16(20),17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-2-9-21-10-8-13-4-3-5-15-18(13)16(21)11-14-6-7-17-20(19(14)15)23-12-22-17/h3-7,16H,2,8-12H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSONYEIWWIFWEV-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201001887
Record name 7-Propyl-6a,7,8,9-tetrahydro-2H,6H-benzo[de][1,3]benzodioxolo[4,5-g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201001887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81264-57-5
Record name 10,11-Methylenedioxy-N-propylnoraporphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081264575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Propyl-6a,7,8,9-tetrahydro-2H,6H-benzo[de][1,3]benzodioxolo[4,5-g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201001887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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